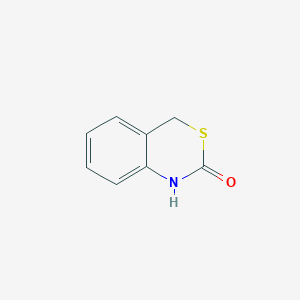

1,4-Dihydro-2H-3,1-benzothiazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The benzothiazine core is highly reactive and serves as a precursor for the synthesis of various derivatives with significant biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H-3,1-benzothiazin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . Another method includes the reaction of 2-aminothiophenol with epoxides in acetonitrile at reflux for two hours .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Alkylating agents like alkyl halides and acylating agents like acyl chlorides are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various alkylated and acylated derivatives.

Aplicaciones Científicas De Investigación

While "1,4-Dihydro-2H-3,1-benzothiazin-2-one" is mentioned in one of the search results , the primary focus is on the applications of a related compound, "(2H)1,4-Benzothiazin-3(4H)-one" . Additionally, some search results discuss similar compounds like fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives and 2,3-dihydro-4H-1,3-benzothiazin-4-ones . Due to the limited information specifically on "this compound," the following information will cover the applications of related benzothiazine derivatives.

(2H)1,4-Benzothiazin-3(4H)-one

(2H)1,4-Benzothiazin-3(4H)-one is a versatile compound utilized in various research fields .

Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, particularly anti-tuberculosis agents designed to combat resistant strains .

Biological Research It is a valuable tool for understanding the mechanisms of action of certain drugs and their interactions within biological systems .

Material Science This compound is explored for creating novel materials, especially in developing organic semiconductors essential for electronic devices .

Agricultural Chemistry It is investigated for use in agrochemicals to provide pest control and crop protection solutions, enhancing agricultural productivity .

Environmental Chemistry Researchers study its properties for potential applications in environmental remediation, particularly in degrading pollutants, contributing to cleaner ecosystems .

Fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives

A study on fluorinated 3,4-dihydro-2H-1,4-benzothiazine derivatives highlights their potential in treating cardiovascular diseases .

- These derivatives have shown antiarrhythmic effects and can cause a gradual increase in blood pressure, which is beneficial for patients with hypotensive disorders .

- Animal studies have demonstrated that certain fluorinated derivatives exhibit strong antiarrhythmic effects at low doses .

2,3-dihydro-4H-1,3-benzothiazin-4-ones

Compounds with a 2,3-dihydro-4H-1,3-benzothiazin-4-one scaffold have demonstrated a wide range of bioactivity .

- This includes antimalarial, antitumor, antimicrobial, and HIV-RT inhibitory activities .

- Certain N-aryl compounds in this family have also shown antitumor and antimicrobial activity, as well as cyclooxygenase COX-2 enzyme inhibition .

1,4-benzothiazine

The 1,4-benzothiazine backbone is a template potentially useful in medicinal chemistry research and therapeutic applications . These molecules exhibit a wide range of biological applications .

- Anti-inflammatory

- Antipyretic

- Anti-microbial

- Anti-viral

- Herbicide

- Anti-cancer

- Anti-oxidant

- Anti-diabetic

- Anti-corrosion

Quinazoline and quinazolinone

The heterocyclic fused rings quinazoline and quinazolinone have expanded applications in pharmaceutical chemistry . Quinazolines and quinazolinone exhibit a broad spectrum of biological activities :

Mecanismo De Acción

The mechanism of action of 1,4-Dihydro-2H-3,1-benzothiazin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This compound also interacts with cellular proteins, affecting signal transduction pathways and cellular functions . The exact pathways depend on the specific derivative and its target .

Comparación Con Compuestos Similares

1,4-Dihydro-2H-3,1-benzothiazin-2-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the benzothiazine ring. Similar compounds include:

4H-3,1-Benzothiazin-4-ones: These compounds have a similar core structure but differ in the position of the sulfur atom.

3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound contains an additional nitrogen atom and exhibits different biological activities.

The uniqueness of this compound lies in its versatility and reactivity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

1,4-Dihydro-2H-3,1-benzothiazin-2-one is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer activities, and potential applications in medical fields.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazine core that is known for its reactivity and ability to form various derivatives. The compound can undergo several chemical transformations that enhance its biological efficacy.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has been shown to inhibit the growth of several bacterial strains, particularly Staphylococcus aureus. Research indicates that derivatives of this compound can effectively target bacterial peptide deformylase (PDF), an essential enzyme for bacterial growth. In vitro assessments have identified specific derivatives with significant antibacterial activity against S. aureus biofilms, which are known to complicate infections associated with medical devices such as catheters .

| Compound | Activity | Target |

|---|---|---|

| 8bE | Antibacterial | S. aureus PDF |

| 8bE | Biofilm Inhibition | Catheter-associated infections |

Antifungal Activity

The benzothiazine derivatives also exhibit antifungal properties. In particular, studies have demonstrated their effectiveness against various fungal pathogens. The exact mechanisms may involve disruption of fungal cell wall synthesis or interference with critical metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. For instance, certain analogs have been reported to exert cytotoxic effects on human cancer cells while demonstrating low toxicity to normal cells .

Case Studies

- Antibacterial Efficacy Against Biofilms : A study investigated the ability of a specific derivative (8bE) to inhibit biofilm formation by S. aureus. The results indicated that at low concentrations, this compound significantly reduced biofilm mass on surfaces commonly used in medical settings .

- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of various benzothiazine derivatives on B16F10 melanoma cells. The study found that certain compounds could inhibit cellular tyrosinase activity and reduce melanin production without causing significant cytotoxicity at lower concentrations .

Molecular Mechanisms

The biological activity of this compound is largely attributed to its interaction with specific enzymes and cellular pathways:

Propiedades

Número CAS |

553-04-8 |

|---|---|

Fórmula molecular |

C8H7NOS |

Peso molecular |

165.21 g/mol |

Nombre IUPAC |

1,4-dihydro-3,1-benzothiazin-2-one |

InChI |

InChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10) |

Clave InChI |

BNIUUURYVJQILK-UHFFFAOYSA-N |

SMILES canónico |

C1C2=CC=CC=C2NC(=O)S1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.